2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide
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Overview
Description
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide is a heterocyclic compound that features both furan and oxazole rings. These types of compounds are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide typically involves the reaction of furan derivatives with appropriate reagents to form the oxazole ring. One common method involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by further reactions to introduce the oxazole ring . Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Scientific Research Applications
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The furan and oxazole rings can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with nucleic acids and proteins .
Comparison with Similar Compounds
Similar compounds to 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide include other furan and oxazole derivatives, such as:
- 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol
- 5-Furan-2-yl-4H [1,2,4]triazole-3-thiol These compounds share similar structural features but differ in their specific ring systems and substituents. The uniqueness of this compound lies in its combination of furan and oxazole rings, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-14(15-9-11-3-1-5-18-11)8-10-7-13(20-16-10)12-4-2-6-19-12/h1-7H,8-9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNRPQMIIMYKSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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